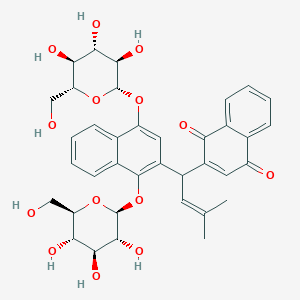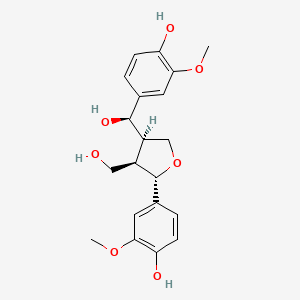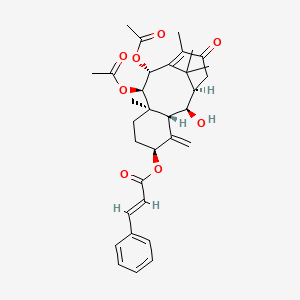
taxinine NN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
taxinine NN-7 is a natural product found in Taxus cuspidata with data available.
Scientific Research Applications
Modulation of Multidrug-Resistant Tumor Cells
Taxinine NN-7, along with other taxoids such as 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, has shown activity in modulating multidrug-resistant tumor cells. This suggests its potential role in cancer therapy, especially in overcoming drug resistance in tumors (Kosugi et al., 2000).
Anticancer Properties
Research has indicated that certain taxoids, including taxinine NN-6 and taxinine NN-1, possess cytotoxic activity against human cell lines, including malignant tumor cells and liver tumor cells. The implication here is that this compound, as part of this family, may also have similar anticancer properties (Wang et al., 2008).
Synthesis for Bioassays
The synthesis of taxinine NN-1, which has shown significant activities as a modulator of multidrug-resistant cancer cells, was achieved from taxinine. This synthesis process could potentially be applicable to this compound for bioassays in cancer research (Zhang et al., 2002).
Cytotoxic Activity in Cancer Cell Lines
Studies have shown that taxoids like taxinine have moderate cytotoxic activity against cancer cell lines, such as the lung cancer cell line A549. This indicates the potential of this compound in similar applications (Prasain et al., 2001).
Effects on Breast Cancer Cells
Taxinine and related analogues from Taxus chinensis and T. cuspidata have shown inhibitory effects on the proliferation of MCF-7 human breast cancer cells. This finding suggests that this compound may also be effective in this context (Ding, 2006).
Potential in Antifungal Applications
Compounds like taxinine isolated from the leaves of Taxus cuspidata have exhibited antifungal activities against several plant pathogenic fungi. This opens up the possibility of this compound being used in similar antifungal applications (Tachibana et al., 2005).
properties
Molecular Formula |
C33H40O8 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |
InChI Key |
SPZFWGXRAFVTPQ-ZQXBODBKSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
synonyms |
taxinine NN-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






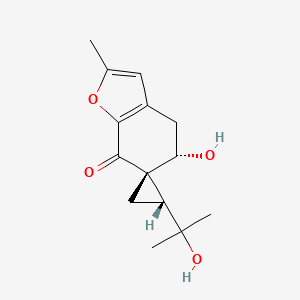

![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)


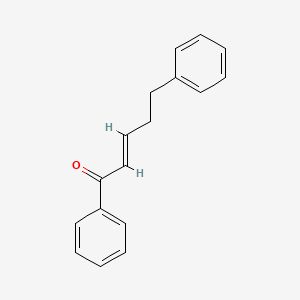

![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)
